![molecular formula C17H23N3O3 B444840 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine CAS No. 625411-48-5](/img/structure/B444840.png)
1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine
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Overview
Description
“1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine” is an organic compound with the CAS Number: 625411-48-5 . It has a molecular weight of 317.39 and its IUPAC name is 1-cyclohexyl-4-(4-nitrobenzoyl)piperazine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine” is 1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine” is a solid compound . It has a molecular weight of 317.39 and its linear formula is C17H23N3O3 .Scientific Research Applications
Antimicrobial and Antifungal Properties
Piperazine derivatives have been recognized for their significant antimicrobial and antifungal properties. A study by Suryavanshi and Rathore (2017) highlighted the synthesis of substituted piperazine derivatives, which were evaluated for their antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The study found that many of the synthesized compounds showed significant antimicrobial and antifungal properties, suggesting the potential of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine in similar applications (Suryavanshi & Rathore, 2017).
Anti-Tuberculosis Activity
The fight against tuberculosis (TB) has led to the exploration of various chemical compounds for their therapeutic potential. A review by Girase et al. (2020) discussed the anti-mycobacterial activity of piperazine and its analogues, noting that several potent molecules containing piperazine have shown promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review underscores the potential of piperazine derivatives, including 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, in contributing to the development of new anti-TB agents (Girase et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQXXJOEARXNQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine |
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